molecular formula C16H29N3O2 B5668669 (3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol

Cat. No. B5668669
M. Wt: 295.42 g/mol
InChI Key: SPKDPDYWHWOLHZ-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that aim to introduce specific functional groups and achieve desired stereochemistry. Techniques such as cycloaddition, reductive opening of lactone-bridged adducts, and the use of donor-acceptor cyclopropanes have been employed in synthesizing structurally similar compounds. For instance, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share functional group similarities with the compound , has been demonstrated through cycloaddition reactions followed by reductive processes (Wu et al., 2000). These methodologies offer insights into the potential synthetic routes for the target compound by highlighting the feasibility of constructing complex bicyclic systems with specific stereochemical configurations.

Molecular Structure Analysis

The molecular structure of "(3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol" is characterized by the presence of multiple chiral centers, cyclopropyl, and piperazinyl groups, which contribute to its three-dimensional conformation and pharmacological properties. The stereochemistry of similar compounds has been explored through techniques such as X-ray crystallography and NMR spectroscopy, providing a detailed understanding of their molecular frameworks. For example, studies on the conformational preferences of cis-fused bicyclic systems have revealed the impact of axial and equatorial substituents on the molecules' overall shape and reactivity (Garve et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of the target compound can be inferred from related molecules, which undergo a variety of reactions including nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of functional groups such as the piperazinyl moiety and the cyclopropyl ring influences the compound's reactivity towards different reagents and conditions. Research on similar compounds has shown that they participate in Lewis acid-catalyzed reactions, offering pathways to synthesize novel derivatives with potential biological activities (Lu & Shi, 2007).

properties

IUPAC Name

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-3-17-6-8-18(9-7-17)11-15(20)19-10-13(2)16(21,12-19)14-4-5-14/h13-14,21H,3-12H2,1-2H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKDPDYWHWOLHZ-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CC(C(C2)(C3CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC(=O)N2C[C@H]([C@@](C2)(C3CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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